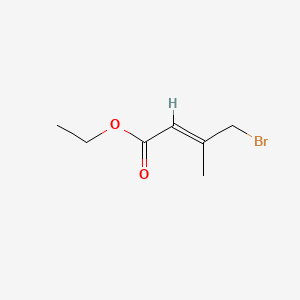

Ethyl-4-bromo-3-methylbut-2-enoate

CAS No.: 26918-14-9

Cat. No.: VC7912776

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26918-14-9 |

|---|---|

| Molecular Formula | C7H11BrO2 |

| Molecular Weight | 207.06 g/mol |

| IUPAC Name | ethyl (E)-4-bromo-3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ |

| Standard InChI Key | JIPWHZOYUGYXFA-GQCTYLIASA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C)/CBr |

| SMILES | CCOC(=O)C=C(C)CBr |

| Canonical SMILES | CCOC(=O)C=C(C)CBr |

Introduction

Structural and Isomeric Characteristics

Ethyl-4-bromo-3-methylbut-2-enoate belongs to the class of α,β-unsaturated esters, characterized by a double bond between the second and third carbon atoms (C2 and C3) of the butenoate backbone. The bromine atom is located at the fourth carbon (C4), while a methyl group occupies the third carbon (C3). The Z and E isomers arise from the spatial orientation of the bromine and methyl groups relative to the double bond:

-

Z isomer: Bromine and methyl groups are on the same side of the double bond (CAS 51371-55-2).

-

E isomer: Bromine and methyl groups are on opposite sides (CAS 26918-14-9) .

The isomers exhibit distinct physicochemical properties and reactivity profiles. For instance, the Z isomer’s steric hindrance often results in lower thermal stability compared to the E isomer.

Synthesis and Manufacturing Processes

Reformatsky Reaction with β-Cyclocitral

A patented method for synthesizing 9-cis-β-carotene utilizes ethyl-4-bromo-3-methylbut-2-enoate as a key intermediate. In this process, β-cyclocitral reacts with ethyl-4-bromo-3-methylbut-2-enoate in the presence of metallic zinc to form a lactone precursor . The reaction proceeds via a Reformatsky mechanism, where the zinc enolate of the ester attacks the aldehyde group of β-cyclocitral.

Key Steps:

-

Reformatsky Reaction:

This step yields 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one, a critical precursor for downstream reactions .

-

Lactone Reduction and Ring Opening:

The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) to form a lactol, which is subsequently treated with hydrochloric acid to generate an aldehyde intermediate .

Bromination of Ethyl 3-Methylbut-2-enoate

An alternative route involves the bromination of ethyl 3-methylbut-2-enoate using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine. The reaction requires precise control of temperature and solvent polarity to favor the desired isomer.

Comparison of Synthesis Methods

| Method | Reagents | Isomer Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Reformatsky Reaction | Zn, β-Cyclocitral | E > Z | 55–70 | |

| Bromination | NBS, CCl₄ | Z > E | 45–60 |

Physicochemical Properties and Characterization

Spectral Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm the ester and double bond functionalities.

-

NMR Spectroscopy:

Thermal Stability

The E isomer demonstrates higher thermal stability (decomposition at 185°C) compared to the Z isomer (decomposition at 165°C), attributed to reduced steric strain in the trans configuration .

Applications in Industrial and Pharmaceutical Contexts

Synthesis of 9-cis-β-Carotene

Ethyl-4-bromo-3-methylbut-2-enoate is pivotal in a multi-step synthesis of 9-cis-β-carotene, a retinoid with applications in treating neurodegenerative diseases. The process involves:

-

Horner-Emmons Reaction: Triethyl 3-methyl-4-phosphono-2-butenoate reacts with the aldehyde intermediate to form 9-cis retinyl ethyl ester .

-

Wittig Reaction: The retinyl ester is converted to 9-cis-β-carotene via a triphenylphosphonium salt intermediate .

Pharmaceutical Intermediates

The compound’s bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the synthesis of β-amino esters and γ-lactams—key motifs in drug discovery.

Table: Industrial Applications

| Application | Target Molecule | Role of Ethyl-4-bromo-3-methylbut-2-enoate | Reference |

|---|---|---|---|

| Carotenoid Synthesis | 9-cis-β-Carotene | Aldehyde precursor | |

| Anticancer Agents | γ-Lactam Derivatives | Electrophilic alkylating agent |

Comparative Analysis of Z and E Isomers

| Property | Z Isomer | E Isomer |

|---|---|---|

| Melting Point | –20°C | –5°C |

| Solubility in THF | 85 g/L | 92 g/L |

| Reaction with DIBAL-H | Faster ring opening | Slower kinetics |

The Z isomer’s enhanced reactivity in DIBAL-H-mediated reductions makes it preferable for lactone synthesis, whereas the E isomer’s stability favors long-term storage .

Future Research Trajectories

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts to enantioselectively produce Z or E isomers.

-

Green Chemistry Approaches: Replacing bromine with less toxic halogens in aqueous media.

-

Polymer Science: Exploring copolymerization with acrylates for biodegradable materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume